molecular formula C11H8F3NO B595501 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile CAS No. 173859-39-7

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

Cat. No.: B595501
CAS No.: 173859-39-7
M. Wt: 227.186
InChI Key: FHRNEMBCAKCEAT-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . This compound features a cyclopropane ring attached to a phenyl group substituted with a trifluoromethoxy group and a nitrile group. It is a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-(trifluoromethoxy)benzyl chloride with a cyclopropanecarbonitrile precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile
  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-Boronophenyl)cyclopropanecarbonitrile
  • 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

Uniqueness

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNEMBCAKCEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672623
Record name 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173859-39-7
Record name 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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